BTB06584

概要

説明

BTB06584は、ミトコンドリアF1Fo-ATPaseの選択的かつ阻害タンパク質1依存性阻害剤です。この化合物は、アデノシン三リン酸(ATP)の合成に影響を与えることなく、ミトコンドリアF1Fo-ATPaseの活性を阻害できることで知られています。 このユニークな特性により、this compoundは科学研究、特にミトコンドリア機能および虚血性細胞死に関する研究において貴重なツールとなっています .

化学反応の分析

BTB06584は、主にミトコンドリアF1Fo-ATPaseの阻害剤として機能します。ミトコンドリア膜電位または酸素消費量には有意な影響を与えません。化合物の主な反応には、細胞呼吸の阻害に続くATP消費の阻害が含まれます。 この阻害は、虚血性細胞死の減少につながります .

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

ミトコンドリア機能研究: this compoundは、細胞呼吸とエネルギー産生におけるミトコンドリアF1Fo-ATPaseの役割を研究するために使用されます。

虚血性細胞死研究: この化合物は、ATP消費を阻害することで細胞死を遅らせることができるため、虚血性細胞死を研究する上で貴重です。

ヘモグロビン合成: This compoundは、ゼブラフィッシュ変異体における欠陥のあるヘモグロビン合成を救助することが示されており、ヘモグロビン生合成およびミトコンドリアバイオエナジェティクスに関する研究に役立ちます .

科学的研究の応用

Cardioprotection

BTB06584 has been identified as a valuable tool in cardioprotection, particularly in ischemia-reperfusion injury scenarios.

- Mechanism of Action : The compound acts as an inhibitor of the mitochondrial F1Fo-ATPase, which plays a crucial role in ATP synthesis and hydrolysis. By selectively inhibiting this enzyme, this compound can reduce ATP consumption without compromising ATP synthesis, thus protecting cells from ischemic damage .

- Experimental Findings : In studies involving cell models subjected to ischemic conditions, this compound demonstrated a significant reduction in cell death. For example, it was shown to rescue defective hemoglobin synthesis in zebrafish mutants lacking the Atpif1a gene, indicating its potential in genetic disorders linked to mitochondrial dysfunction .

| Study | Model | Findings |

|---|---|---|

| Ivanes et al. (2014) | Ischemic cell models | Reduced cell death and maintained ATP levels |

| Grover et al. (2004) | Rat heart model | Decreased infarct size with BTB treatment |

Cancer Therapy

This compound's role extends into oncology, particularly regarding its effects on cancer cell radiosensitivity.

- Enhanced Radiosensitivity : Research indicates that pre-treatment with this compound sensitizes non-small cell lung cancer (NSCLC) cells (A549) to X-ray radiation. The compound's inhibition of ATP hydrolysis leads to a collapse of the mitochondrial membrane potential (ΔΨm), which is associated with increased apoptosis and reduced cell viability following radiation exposure .

- Experimental Evidence : In vitro studies showed that BTB treatment significantly decreased colony formation rates in irradiated A549 cells, suggesting that it enhances the effectiveness of radiotherapy by compromising cancer cell survival mechanisms.

| Study | Cell Type | Radiation Dose | Effect on Survival |

|---|---|---|---|

| Zhang et al. (2017) | A549 NSCLC cells | 4 Gy | Colony formation reduced from 29.13% to 4.78% |

Infectious Disease Management

This compound also plays a role in understanding and potentially managing infections caused by pathogens like Legionella pneumophila.

- Inhibition of Reverse Mode Activity : Studies have demonstrated that this compound inhibits the 'reverse mode' activity of the F1Fo-ATPase during Legionella infection, which is crucial for maintaining mitochondrial function and preventing cell death in infected macrophages .

- Impact on Cell Viability : The addition of this compound during Legionella infection resulted in decreased viability of infected human macrophages, underscoring its potential as a therapeutic agent against bacterial infections that exploit mitochondrial functions for survival.

| Study | Pathogen | Cell Type | Outcome |

|---|---|---|---|

| Ivanes et al. (2021) | Legionella pneumophila | Human macrophages | Increased apoptosis in infected cells |

作用機序

BTB06584は、ミトコンドリアF1Fo-ATPaseの活性を選択的に阻害することで効果を発揮します。この阻害は、阻害タンパク質1の存在に依存します。F1Fo-ATPaseを阻害することにより、this compoundは細胞呼吸の阻害に続くATP消費を減少させます。このATP消費の減少は、ATPレベルを維持し、虚血性細胞死を遅らせるのに役立ちます。 化合物の効率は、阻害タンパク質1の過剰発現によって増加し、タンパク質のサイレンシングによって減少します .

類似化合物との比較

BTB06584は、BMS199264など、ミトコンドリアF1Fo-ATPaseを阻害する他の化合物と類似しています。this compoundは、ATP合成に影響を与えることなく、F1Fo-ATPaseを選択的に阻害するという点でユニークです。この特性により、ATPレベルの維持が重要な研究において特に価値があります。 他の類似の化合物には、BMS199264の構造に基づいたケモインフォマティクススクリーニングによって特定されたものがあります .

準備方法

BTB06584の調製には、BMS199264として知られる化合物の構造に基づいたケモインフォマティクススクリーニングが含まれます。このスクリーニングプロセスにより、F1Fo-ATPase活性を選択的に阻害できる潜在的な分子が特定されます。 This compoundの合成経路および反応条件は、このスクリーニングプロセスから導き出されますが、工業生産方法の具体的な詳細は容易に入手できません .

生物活性

BTB06584 is a selective inhibitor of the mitochondrial F1Fo-ATPase, a crucial enzyme in cellular energy metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by ischemia and oxidative stress. The biological activity of this compound is primarily mediated through its interaction with the endogenous inhibitor protein of the F1 subunit (IF1), which plays a significant role in regulating ATP production and consumption.

Interaction with IF1

This compound selectively inhibits the hydrolytic activity of the F1Fo-ATPase without affecting ATP synthesis. This selectivity is largely attributed to its dependence on IF1, which stabilizes the enzyme's structure under conditions where ATP hydrolysis would otherwise be wasteful. The inhibition of ATPase activity helps preserve ATP levels during ischemic conditions, thereby delaying cell death.

Experimental Findings

Research has demonstrated that this compound effectively inhibits F1Fo-ATPase activity while maintaining mitochondrial membrane potential (ΔΨm) and oxygen consumption rates. In various cell types, this compound has been shown to reduce ATP consumption during respiratory inhibition, contributing to its cardioprotective effects in ischemia/reperfusion injury models.

Key Results from Studies

Cardioprotection in Ischemia

In a study examining ischemic heart conditions, this compound was administered to isolated rat hearts subjected to ischemia. The results indicated a significant reduction in infarct size compared to controls. This cardioprotective effect is believed to stem from the compound's ability to inhibit mitochondrial ATPase activity selectively while preserving overall ATP synthesis.

Lung Injury Modulation

Another investigation focused on the effects of this compound in a dual-hit model of acute lung injury induced by ozone and bacterial lipopolysaccharide (LPS). The compound was found to significantly increase bronchoalveolar lavage (BAL) leukocyte counts and protein content while preserving cell viability. These findings suggest that this compound may serve as a therapeutic agent for managing inflammatory lung diseases by modulating neutrophil activity and enhancing cellular resilience .

特性

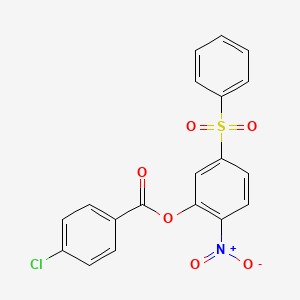

IUPAC Name |

[5-(benzenesulfonyl)-2-nitrophenyl] 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO6S/c20-14-8-6-13(7-9-14)19(22)27-18-12-16(10-11-17(18)21(23)24)28(25,26)15-4-2-1-3-5-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDWKKPBLAKXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219793-45-0 | |

| Record name | 219793-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。